Anecortave acetate - 7753-60-8

Anecortave acetate

Catalog Number: EVT-259933
CAS Number: 7753-60-8
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anecortave acetate is a synthetic cortisene, specifically an angiostatic steroid, developed for its potential to inhibit the growth of new blood vessels (angiogenesis). [, ] It is a novel compound designed to retain the anti-angiogenic properties of cortisol while minimizing typical steroid-associated side effects. [, ] Anecortave acetate has been investigated primarily for its potential in treating ocular diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration (AMD) and retinoblastoma. [, , , , , , , , , , ]

Mechanism of Action

Anecortave acetate's mechanism of action involves multiple targets within the angiogenesis cascade. [, ] Although the exact mechanism remains incompletely understood, research suggests it inhibits angiogenesis by:

  • Directly targeting endothelial cells: Anecortave acetate may directly inhibit the proliferation and migration of endothelial cells, the building blocks of blood vessels. [, ]
  • Modulating gene expression: Studies suggest Anecortave acetate may influence the expression of genes involved in angiogenesis, such as plasminogen activator inhibitor-1 (PAI-1). [] Increased PAI-1 levels were observed in rat models of retinopathy of prematurity treated with Anecortave acetate, indicating a potential mechanism for its anti-angiogenic effect. []
  • Interacting with specific molecular targets: Research has identified phosphodiesterase 6-delta (PDE6D) as a potential molecular target of Anecortave acetate. [] PDE6D overexpression in mouse eyes led to elevated intraocular pressure, which was reversed by topical application of Anecortave acetate or its metabolite. [] This finding suggests a possible mechanism for Anecortave acetate's effect on intraocular pressure, a crucial factor in glaucoma.
Applications
  • Age-Related Macular Degeneration (AMD): Numerous studies have explored Anecortave acetate as a potential treatment for neovascular AMD, a leading cause of vision loss. [, , , , , , , , , , , ] While initial trials showed promising results in inhibiting lesion growth and preserving vision, later phase III trials did not demonstrate significant superiority over existing treatments like photodynamic therapy. [, ] Despite this, Anecortave acetate may still hold promise as a potential treatment option for specific AMD subtypes or in combination therapies. [, , ]

  • Retinoblastoma: Research has investigated Anecortave acetate's potential in treating retinoblastoma, a rare eye cancer primarily affecting children. [, , , , ] Studies using a mouse model of retinoblastoma demonstrated that Anecortave acetate could significantly reduce tumor burden, potentially by inhibiting gelatinase activity and modulating the tumor microenvironment. [, , , ] These findings suggest that Anecortave acetate could be a valuable addition to retinoblastoma treatment regimens, potentially reducing the need for chemotherapy and its associated side effects.

    • Retinopathy of Prematurity (ROP): A study using a rat model of ROP found that Anecortave acetate significantly inhibited pathological retinal angiogenesis without significantly affecting normal intraretinal vessels, suggesting potential therapeutic benefits. []
    • Idiopathic Perifoveal Telangiectasia (IPT): A pilot study indicated that Anecortave acetate might inhibit retinal and subretinal permeability and neovascular proliferation in patients with IPT. []
    • Retinal Angiomatous Proliferation (RAP): A pilot study suggested that while Anecortave acetate may reduce capillary permeability in RAP, it did not significantly benefit these patients when used as a monotherapy. []
    • Glaucoma: Research has explored Anecortave acetate's potential in lowering intraocular pressure (IOP), a key factor in glaucoma. [, , , , ] Studies have shown that Anecortave acetate, administered via anterior juxtascleral depot injection, can significantly reduce IOP in patients with various forms of glaucoma, including steroid-induced glaucoma. [, , ] These findings suggest that Anecortave acetate could be a valuable tool in managing IOP and treating glaucoma.
Future Directions
  • Further elucidating its mechanism of action: While studies have identified some targets and pathways involved in Anecortave acetate's anti-angiogenic effects, a more comprehensive understanding of its mechanism of action is crucial for optimizing its therapeutic use. [, , ] This includes identifying additional molecular targets, clarifying the role of specific signaling pathways, and investigating potential synergistic effects with other anti-angiogenic agents.
  • Exploring combination therapies: Combining Anecortave acetate with other therapies, such as anti-VEGF agents, chemotherapy, or radiation therapy, could enhance its efficacy in treating various diseases. [, , , ] For example, in retinoblastoma, combining Anecortave acetate with glycolytic inhibitors has shown promise in preclinical studies. [, ] Clinical trials evaluating the efficacy and safety of these combination therapies are warranted.
  • Developing alternative delivery methods: Investigating alternative drug delivery systems, such as sustained-release implants or targeted drug delivery, could improve the therapeutic index of Anecortave acetate. [, ] This could allow for lower doses, less frequent administrations, and potentially reduce side effects while enhancing efficacy.
  • Expanding its applications to other diseases: Given its anti-angiogenic properties, Anecortave acetate's therapeutic potential could extend beyond ocular diseases. [] Further research is needed to explore its potential in treating other conditions characterized by abnormal blood vessel growth, such as cancer, diabetic retinopathy, and rheumatoid arthritis.

Properties

CAS Number

7753-60-8

Product Name

Anecortave acetate

IUPAC Name

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1

InChI Key

YUWPMEXLKGOSBF-GACAOOTBSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Anecortave Acetate ; Anecortave; Al 3789; NSC 15475; NSC 24345; Retaane; Hydrocortisone Acetate EP Impurity E;

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.